molecular formula C8H10Cl2 B048546 3,4-Dichlorobicyclo[3.2.1]oct-2-ene CAS No. 57615-42-6

3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Cat. No. B048546
CAS RN: 57615-42-6
M. Wt: 177.07 g/mol
InChI Key: RQQXREWCMYDFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bicyclic structures similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene often involves intricate reactions that allow for the construction of the complex molecular framework. For example, azabicyclo[3.2.1]octenes can be synthesized from reactions involving 4-chloroalkyl-1,4-dihydropyridines or azepines with diketones or cyclopentadiene, showcasing the versatility and complexity in the synthesis strategies for such bicyclic compounds (Gregory, Bullock, & Chen, 1985).

Molecular Structure Analysis

The molecular structure of bicyclic compounds, including those similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, is often analyzed using techniques such as electron diffraction and theoretical investigations. For instance, the molecular structure of octafluorobicyclo[2.2.0]hex-1(4)-ene has been elucidated to possess D2h symmetry, revealing insights into bond distances and angles critical for understanding the structural aspects of these molecules (Richardson, Hedberg, Junk, & Lemal, 2003).

Chemical Reactions and Properties

Bicyclic compounds undergo various chemical reactions that highlight their reactivity and functional applicability. The synthesis and chemical trapping of tricyclo[3.3.0.03,7]oct-1(5)-ene, for example, demonstrates the reactivity of pyramidalized alkenes within these structures, providing insights into their chemical behavior and potential applications (Camps, Luque, Orozco, Pérez, & Vázquez, 1996).

Physical Properties Analysis

The physical properties of bicyclic compounds such as 3,4-Dichlorobicyclo[3.2.1]oct-2-ene are crucial for their characterization and potential applications. Studies often focus on properties like melting points, solubility, and crystalline structure, which are determined through experimental analysis and contribute to the overall understanding of these compounds.

Chemical Properties Analysis

The chemical properties of bicyclic compounds, including reactivity, stability, and oxidation potential, are key to their utility in synthetic chemistry and material science. For example, the facile synthesis and oxidizability of benzene tris-annelated with bicyclo[2.2.2]oct-2-ene exemplify the chemical versatility and potential applications of such structures in the development of new materials and chemical processes (Komatsu, Jinbu, Gillette, & West, 1988).

Scientific Research Applications

  • Reactivity Studies : Research has been conducted on the reactivity of compounds similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, such as 3-Thia-7,7-dimethyl-7-germabicyclo[3.3.0]oct-1(5)-ene, showing promising interactions with other compounds, indicating potential applications in organic synthesis (Mazerolles & Laurent, 1991).

  • Synthesis of Novel Compounds : The synthesis of new heterocyclic compounds like 2,4-endo,endo-Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-En-3-One has been explored, demonstrating the potential for creating novel molecules with applications in organic chemistry (Lautens & Bouchain, 2003).

  • Fluorescence Quenching Studies : Studies on 2,3-diazabicyclo[2.2.2]-oct-2-enes, which are structurally related to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, have shown increased reactivity and specific fluorescence quenching properties, which are significant in analytical chemistry (Meyer, Zhang, & Nau, 2009).

  • Orbital Control in Chemical Reactions : Research has explored the orbital control of stereochemistry in reactions involving compounds like endo-tricyclo[3.2.1.02,4]oct-6-ene, revealing important mechanistic insights relevant to synthetic organic chemistry (Battiste et al., 1984).

  • Allylic Rearrangement Mechanisms : Studies have been conducted on the allylic rearrangement mechanisms in the reduction of compounds like exo-2-methyl-3,4-dichlorobicyclo[3.2.1]oct-2-ene, providing deeper understanding of reaction pathways in organic synthesis (Jefford et al., 1971).

  • Synthesis of Azabicyclic Compounds : The synthesis of 2-Azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines has been reported, which has implications in developing compounds with antimicrobial and hypotensive properties (Gregory, Bullock, & Chen, 1985).

properties

IUPAC Name

3,4-dichlorobicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXREWCMYDFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302063
Record name 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobicyclo[3.2.1]oct-2-ene

CAS RN

57615-42-6
Record name NSC148271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 2
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 3
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 4
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 5
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 6
3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Citations

For This Compound
24
Citations
GS Patil, G Nagendrappa - 2002 - nopr.niscpr.res.in
3-Trimethylsilylbicyclo[3.2.1]oct-2-ene 5 is shown to be useful in the synthesis of functionalized bicyclo[3.2.1]octanes. It undergoes acylation to give 3-bicyclo[3.2.1]oct-2-enyl ketones 6-…
Number of citations: 4 nopr.niscpr.res.in
RCD Selms, CM Combs - The Journal of Organic Chemistry, 1963 - ACS Publications
In retrospect, it is amazing that II was isolated at all since molecular models9 indicate a high degree of crowding for this structure. In accord with this high degree of strain, it was found …
Number of citations: 6 pubs.acs.org
CW Jefford, J Gunsher, DT Hill, P Brun… - Organic …, 2003 - Wiley Online Library
Bicyclo[3.2.1]octan‐3‐one solvent: 400 ml. of petroleum ether intermediate: exo‐3,4‐dichlorobicyclo[3.2.1]oct‐2‐ene intermediate: 3‐chlorobicyclo[3.2.1]oct‐2‐ene product: bicyclo[3.2.1…
Number of citations: 0 onlinelibrary.wiley.com
CW Jefford, A Sweeney, DT Hill… - Helvetica Chimica …, 1971 - Wiley Online Library
Reduction of exo‐2‐methyl‐3, 4‐dichlorobicyclo[3.2.1]oct‐2‐ene and the exo‐2‐phenyl‐3,4‐dibromo analogue with lithium aluminium hydride proceeds mainly with allylic …
Number of citations: 12 onlinelibrary.wiley.com
RM Banks, H Maskill - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Bicyclo[3.2.1]octan-3-yl tosylates (1a) and (2a) have been solvolysed in buffered acetic and formic acids, and buffered 98 and 50% aqueous ethanol. Major reactions in all solvents are …
Number of citations: 3 pubs.rsc.org
SNY FANSO-FREE - 1975 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
PR Schleyer, JC Barborak, TM Su… - Journal of the …, 1971 - ACS Publications
In 1961 Vogel and Kiefer1· 2 reported the first ob-servations dealing with rearrangements of bicyclo [6.1. 0]-nonatrienes, a field which subsequently has been rather extensively …
Number of citations: 3 pubs.acs.org
JR Hwu, YS Wein, YJ Leu - The Journal of Organic Chemistry, 1996 - ACS Publications
Selective reduction of functional groups by use of dissolving calcium metal was performed, and the results are in comparison with those by lithium and sodium metals. Reduction with 2.0…
Number of citations: 49 pubs.acs.org
I Ikeda, A Ohsuka, K Tani, T Hirao… - The Journal of Organic …, 1996 - ACS Publications
Some alkyl allyl carbonates and an allylammonium chloride bearing (1-(butyloxy)ethyl)oxy group at the 2-position of the allyl group were synthesized and successfully transformed to …
Number of citations: 20 pubs.acs.org
K Shanmugan, E Kannadasan - JOURNAL OF CHEMISTRY, 2014 - chemistry-journal.org
Three step synthesis of a water-soluble multi-site phase transfer catalys (MPTC-I), viz., α, α1, α11-tris (triethlyl ammonium methylene bromide) β-hydroxy ethyl benzene is described. The …
Number of citations: 0 chemistry-journal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.